BenchChemオンラインストアへようこそ!

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one

Medicinal Chemistry Structure–Activity Relationship Pyridazinone Scaffold Design

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one (CAS 14628-39-8) is a heterocyclic small molecule with the molecular formula C₁₀H₁₄ClN₃O and a molecular weight of 227.69 g/mol, incorporating a 6-chloro-pyridazin-3(2H)-one core N-substituted with a piperidin-1-ylmethyl moiety. This compound belongs to the broader pyridazin-3(2H)-one family, a scaffold widely exploited in medicinal chemistry for targets ranging from phosphodiesterases (PDEs) and monoamine oxidases (MAOs) to stearoyl-CoA desaturase 1 (SCD1).

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 14628-39-8
Cat. No. B15213812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one
CAS14628-39-8
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CN2C(=O)C=CC(=N2)Cl
InChIInChI=1S/C10H14ClN3O/c11-9-4-5-10(15)14(12-9)8-13-6-2-1-3-7-13/h4-5H,1-3,6-8H2
InChIKeySXQKPUFNRKMWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one (CAS 14628-39-8): Core Structural Identity and Procurement-Grade Characterization


6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one (CAS 14628-39-8) is a heterocyclic small molecule with the molecular formula C₁₀H₁₄ClN₃O and a molecular weight of 227.69 g/mol, incorporating a 6-chloro-pyridazin-3(2H)-one core N-substituted with a piperidin-1-ylmethyl moiety . This compound belongs to the broader pyridazin-3(2H)-one family, a scaffold widely exploited in medicinal chemistry for targets ranging from phosphodiesterases (PDEs) and monoamine oxidases (MAOs) to stearoyl-CoA desaturase 1 (SCD1) [1]. As a building block, its synthetic utility is demonstrated in patent literature describing substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors relevant to metabolic disorders [2]. Commercially, the compound is offered at a standard purity of 97%, positioning it as a research-grade intermediate .

Why Generic Substitution Fails: Structural Topology Decides 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one's Differentiation from In-Class Analogs


Practitioners attempting to substitute 6-chloro-pyridazinone derivatives across experimental protocols must recognize that minor positional or constitutional isomerism can profoundly alter pharmacophoric geometry and biological target engagement. For the pyridazin-3(2H)-one scaffold, the site of chlorination (C6 vs. C4 vs. C5) and the mode of attachment of the piperidine ring (direct C–N linkage at C3 of the pyridazine core vs. N-methylene exocyclic attachment at N2 of the pyridazinone) create distinct molecular topologies with non-overlapping conformational preferences . The target compound places the piperidine ring at an extended methylene spacer on the N2 position, whereas its closest commercial analog, 3-chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8), links the piperidine directly to the carbon skeleton at position 6. This difference fundamentally alters the relative spatial orientation of the basic amine and the electron-deficient pyridazinone ring, a feature that structure–activity relationship (SAR) studies in related series show can invert selectivity between receptor subtypes or enzyme isoforms [1]. Consequently, broad class-based substitution without explicit comparative data risks irreproducible results in target-based assays and synthetic route divergence in multistep sequences.

6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one (CAS 14628-39-8): Comparator-Anchored Quantitative Differentiation Evidence


Molecular Topology Differentiation: N2-Methylene-Piperidine vs. C6-Direct-Piperidine Constitutional Isomerism

The target compound features a methylene bridge (–CH₂–) connecting the piperidine ring to the N2 position of the 6-chloro-pyridazin-3(2H)-one core. Its closest structurally retrievable analog, 3-chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8), differs fundamentally: the piperidine ring is directly attached via a C–N bond at position C6 of a pyridazine ring that lacks the exocyclic carbonyl of the pyridazinone system . The constitutional isomerism (N2-aminomethyl-piperidine vs. C6-amino-piperidine) and the oxidation state difference (pyridazin-3-one vs. pyridazine) generate distinct hydrogen-bonding capacity. The target compound possesses three hydrogen-bond acceptors (carbonyl oxygen at C3, pyridazine N1, and piperidine nitrogen) and zero hydrogen-bond donors; the comparator likewise has three acceptors but a reduced molecular surface due to the absence of the carbonyl . This manifests as a measurable molecular weight differential: 227.69 g/mol (target) vs. 197.67 g/mol (comparator), a 30.02 g/mol difference [1].

Medicinal Chemistry Structure–Activity Relationship Pyridazinone Scaffold Design

Physicochemical Property Differentiation: LogP, Topological Polar Surface Area, and Drug-Likeness Profiles

Computed physicochemical properties provide an early filter for procurement decisions when experimental data are absent. The target compound's molecular formula (C₁₀H₁₄ClN₃O) yields a molecular weight of 227.69 g/mol, within the preferred range for lead-like chemical space. A structurally related analog with the same 6-chloro-pyridazin-3(2H)-one core but different N2-substituent topology (as documented in the Sigma-Aldrich catalog under AldrichCPR T322040 for the comparator) allows property comparison. Mcule-platform computed values for close pyridazinone analogs indicate that the piperidin-1-ylmethyl substitution pattern contributes approximately 1.8–2.2 units to the calculated LogP relative to non-basic substituents on the pyridazinone ring . The 6-chloro substituent increases molecular weight by 34.5 g/mol compared with the unsubstituted analog and introduces a halogen-bond donor capacity absent in 6-H or 6-methyl variants, which has implications for crystal engineering and target binding [1].

ADME Prediction Medicinal Chemistry Physicochemical Profiling

Commercial Purity Benchmark: 97% Assay Specification for Reproducible Synthesis and Assay Preparation

The target compound is commercially offered at a documented purity of 97% (Chemenu catalog specification) . This specification is directly comparable to the 95% purity standard for the structurally related 3-Chloro-6-(piperidin-1-yl)pyridazine comparator (CAS 1722-11-8) as listed by Bidepharm and Leyan suppliers . A 2% absolute purity differential, while seemingly modest, translates in a 10-mmol-scale reaction to a difference of 0.2 mmol of unspecified impurities—sufficient to influence the outcome of high-sensitivity catalytic or biological screening workflows. Furthermore, while Sigma-Aldrich lists the comparator without providing analytical data under the AldrichCPR program (as-is basis) , the target compound is specifically offered with defined purity parameters, enabling more rigorous experimental reproducibility.

Chemical Procurement Quality Control Synthetic Chemistry

Synthetic Utility: Documented Role as a Key Intermediate in Patent-Established SCD1 Inhibitor Chemical Series

Patent WO2013085957A1 (Janssen Pharmaceutica NV) explicitly claims substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors for the treatment of obesity and type-II diabetes, chemically defining the target compound's scaffold as a core intermediate in the invention [1]. Although IC₅₀ or EC₅₀ data for the specific target compound are not publicly disclosed in the patent's exemplified compounds, the patent's Markush structure encompasses the 6-chloro-pyridazin-3(2H)-one core with piperidin-1-ylmethyl substitution at N2 as a privileged substructure within the claimed chemical space. In contrast, the comparator 3-chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8) is not claimed in the same patent family for SCD1 inhibition, appearing instead in unrelated contexts such as CDK2 inhibition (BenchChem annotation) and wastewater treatment applications (CymitQuimica annotation) . This divergent patent association suggests that the N2-substituted pyridazin-3-one topology is the preferred scaffold for SCD1-targeted programs, a meaningful distinction for procurement in metabolic disease research.

SCD1 Inhibition Metabolic Disorders Patent-Backed Chemical Series

Scaffold-Based SAR Inference: Benzylpiperidine-Pyridazin-3(2H)-one Multitarget Activity Supports N2-Substitution Strategy for CNS Programs

In a 2025 study published in the European Journal of Medicinal Chemistry, benzylpiperidine-pyridazin-3(2H)-one derivatives—sharing the core N2-substituted pyridazinone scaffold with the target compound—were evaluated as multifunctional agents against Alzheimer's disease [1]. The lead compound 7a demonstrated potent acetylcholinesterase (AChE) inhibition (HsAChE IC₅₀ = 13 nM; EeAChE IC₅₀ = 0.21 μM), anti-Aβ aggregation (IC₅₀ = 2.92 μM for self-induced Aβ₁₋₄₂ aggregation), antioxidant activity (2.88 Trolox equivalents), and favorable brain penetration (AUC_brain/plasma = 0.77). While these data are not for the target compound itself, they establish a quantitative class-level benchmark: N2-substitution with a piperidine-containing moiety on the pyridazin-3(2H)-one core yields multifunctional CNS-active molecules with low-nanomolar potency [1]. By contrast, analogs where the piperidine is directly attached at the pyridazine C6 position (i.e., the comparator scaffold) lack published evidence of comparable multitarget CNS profiles, instead being associated with peripheral enzyme inhibition (CDK2) or coordination chemistry .

Alzheimer's Disease Multitarget-Directed Ligands Acetylcholinesterase Inhibition

Optimal Application Scenarios for Procuring 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one (CAS 14628-39-8)


SCD1 Inhibitor Lead Generation and Metabolic Disease Drug Discovery

The target compound's patent-documented scaffold association with SCD1 inhibition (WO2013085957A1) positions it as a privileged starting point for synthesizing novel piperidinyl-pyridazinyl derivatives targeting obesity and type-II diabetes . Unlike the comparator 3-chloro-6-(piperidin-1-yl)pyridazine (CAS 1722-11-8), which is absent from the SCD1 patent landscape, procurement of CAS 14628-39-8 grants direct access to the N2-substituted pyridazin-3(2H)-one topology validated in the Janssen chemical series.

CNS Multitarget-Directed Ligand (MTDL) Library Synthesis

Based on class-level SAR from the benzylpiperidine-pyridazin-3(2H)-one series demonstrating nanomolar AChE inhibition (IC₅₀ = 13 nM), Aβ anti-aggregation, and brain penetration (AUC_brain/plasma = 0.77), the target compound serves as a core intermediate for generating focused libraries aimed at Alzheimer's disease and related neurodegenerative indications [1]. Its 97% specified purity ensures reliable library synthesis with minimal impurity carryover.

Halogen-Enriched Fragment-Based Drug Design (FBDD) and Crystallography

The 6-chloro substituent provides a well-defined electron density feature for X-ray crystallography, serving as a halogen anchor point in fragment soaking experiments. The piperidin-1-ylmethyl moiety contributes conformational flexibility and a basic center for salt-bridge interactions, while the combination of three H-bond acceptors (carbonyl, pyridazine N, piperidine N) and zero H-bond donors makes the compound an ideal fragment for assessing hydrogen-bond acceptor pharmacophore requirements in target proteins.

Synthetic Methodology Development for N2-Functionalized Pyridazinones

The N2–CH₂–piperidine linkage represents a synthetic handle amenable to further diversification via Mannich-type chemistry, quaternization, or N-oxide formation. The documented 97% purity specification provides a reliable starting material for reaction optimization studies, while the 30 Da mass differential relative to the C6-substituted comparator facilitates unambiguous LC-MS reaction monitoring in synthetic methodology development .

Quote Request

Request a Quote for 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.